methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
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Overview
Description
Methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a dioxobutanoate moiety, which contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing heterocyclic compounds and other organic frameworks.
Biology
In biological research, derivatives of this compound have been studied for their potential biological activities, including anti-inflammatory and antimicrobial properties. The pyrazole ring is a common motif in many biologically active molecules, making this compound a useful precursor in drug discovery.
Medicine
In medicinal chemistry, methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate and its derivatives are investigated for their potential therapeutic effects. They are explored for use in developing new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate: Lacks the phenyl group, resulting in different reactivity and applications.
Ethyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate: Similar structure but with an ethyl ester group, affecting its physical properties and reactivity.
4-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoic acid: The carboxylic acid analogue, which has different solubility and reactivity profiles.
Uniqueness
Methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is unique due to the combination of the pyrazole ring and the dioxobutanoate moiety, providing a versatile scaffold for chemical modifications and applications in various fields. Its specific structure allows for targeted interactions in biological systems and specialized uses in industrial applications.
Properties
IUPAC Name |
methyl 4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-15(13(19)9-14(20)16(21)22-3)11(2)18(17-10)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQJJAMJORGUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)CC(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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